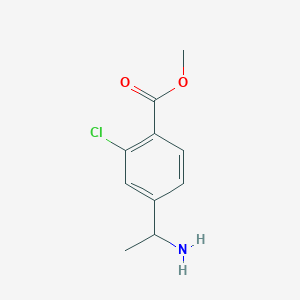

Methyl 4-(1-aminoethyl)-2-chlorobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

methyl 4-(1-aminoethyl)-2-chlorobenzoate |

InChI |

InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3 |

InChI Key |

UDESMXPGKRWCGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies

Reactivity of the Methyl Ester Group

The methyl ester group on the aromatic ring is a key site for nucleophilic acyl substitution. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The chlorine atom, being electron-withdrawing, can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Hydrolysis Mechanisms (e.g., Acidic, Basic, Enzymatic)

Hydrolysis of the methyl ester leads to the formation of the corresponding carboxylic acid, 4-(1-aminoethyl)-2-chlorobenzoic acid, and methanol (B129727). This transformation can be achieved under acidic, basic, or enzymatic conditions. numberanalytics.com

Acid-Catalyzed Hydrolysis: This process typically involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) and water. numberanalytics.com The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack of a water molecule. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction carried out with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). numberanalytics.comthieme-connect.de The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. masterorganicchemistry.com Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. This method is often preferred due to its high efficiency and irreversibility. thieme-connect.de

Enzymatic Hydrolysis: Specific enzymes, such as esterases or lipases (e.g., porcine pancreatic lipase), can catalyze the hydrolysis of methyl esters. thieme-connect.descience.gov These reactions are known for their high specificity and ability to proceed under mild, neutral conditions, which can be advantageous when other functional groups in the molecule are sensitive to acidic or basic environments. thieme-connect.de

| Hydrolysis Type | Typical Reagents | Key Conditions | Product |

|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ or HCl in H₂O | Heat | 4-(1-aminoethyl)-2-chlorobenzoic acid + Methanol |

| Base-Catalyzed | NaOH or KOH in H₂O/Methanol | Reflux | Sodium 4-(1-aminoethyl)-2-chlorobenzoate |

| Enzymatic | Esterase or Lipase in buffer | Room Temperature, Neutral pH | 4-(1-aminoethyl)-2-chlorobenzoic acid + Methanol |

Transamidation and Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For Methyl 4-(1-aminoethyl)-2-chlorobenzoate, reacting it with a different alcohol (e.g., ethanol) would yield the corresponding ethyl ester. To drive the equilibrium towards the product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com Various catalysts, including mineral acids, metal alkoxides, and heterogeneous catalysts like nano CuFe₂O₄, can facilitate this reaction. researchgate.net

Transamidation involves the reaction of the ester with an amine to form an amide. This reaction is typically less common and often requires harsh conditions or specific catalysts, as amines are less reactive nucleophiles towards esters than alkoxides. Direct aminolysis can sometimes be achieved by heating the ester with a high concentration of the desired amine.

| Reaction | Reactant | Catalyst | Product |

|---|---|---|---|

| Transesterification | Ethanol (B145695) (as solvent) | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-(1-aminoethyl)-2-chlorobenzoate |

| Transamidation | Ammonia or Primary/Secondary Amine | Heat, Pressure | 4-(1-aminoethyl)-2-chlorobenzamide |

Reduction of the Ester Moiety

The methyl ester group can be reduced to a primary alcohol, yielding [4-(1-aminoethyl)-2-chlorophenyl]methanol. While sodium borohydride (B1222165) (NaBH₄) is typically selective for aldehydes and ketones, its reactivity can be enhanced to reduce less reactive functional groups like esters. ias.ac.inresearchgate.net A common method involves using NaBH₄ in combination with a solvent system like tetrahydrofuran (B95107) (THF) and methanol, often with heating. ias.ac.inresearchgate.net

Studies on various aromatic methyl esters have shown that this reduction can be achieved in high yields (70-92%) over several hours. ias.ac.in This method is particularly useful as it is chemoselective, leaving other functional groups like amides or nitro groups unaffected. ias.ac.inresearchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also readily perform this transformation, though with less functional group tolerance. The use of NaBH₄ with catalytic amounts of cerium(III) chloride (CeCl₃) in ethanol has also been reported as a mild and efficient system for reducing aromatic methyl esters. tandfonline.com

| Reagent System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| NaBH₄-Methanol | THF | Reflux, 2-5 hours | Good to Excellent (70-92%) | ias.ac.in |

| NaBH₄ / CeCl₃ (cat.) | Ethanol | Room Temperature, 24 hours | Good (75-95%) | tandfonline.com |

| NaBH₄ | Diglyme | Reflux (162°C) | High | epa.gov |

Reactions Involving the Aminoethyl Group

The primary amino group at the benzylic position is a potent nucleophile and a site for various chemical modifications.

Acylation and Amidation Reactions

The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-substituted amide. libretexts.org For example, reaction with acetyl chloride would yield N-[1-(3-chloro-4-(methoxycarbonyl)phenyl)ethyl]acetamide. These reactions are typically rapid and high-yielding. libretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acylating agent. libretexts.org To neutralize the acidic byproduct (e.g., HCl), a base such as pyridine (B92270) or triethylamine (B128534) is often added to the reaction mixture. ias.ac.in Research has shown that various primary amines, including benzylic amines, can be efficiently acetylated under different conditions, including using copper oxide as a catalyst under solvent-free conditions or simply using acetyl chloride in a brine solution. ias.ac.intsijournals.com

| Acylating Agent | Base/Catalyst | Conditions | Product Type |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine | Room Temperature | N-acetyl amide |

| Acetic Anhydride | None or mild acid/base catalyst | Room Temperature or gentle warming | N-acetyl amide |

| Benzoyl Chloride | Copper Oxide (CuO) | Room Temperature, Solvent-free | N-benzoyl amide |

Alkylation Reactions

The primary amino group can be alkylated by reaction with alkyl halides. This reaction can lead to a mixture of products, including the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt, as the newly formed secondary amine is often more nucleophilic than the primary starting material.

To achieve mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing reductive amination. Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This method provides greater control over the degree of alkylation. The reactivity in alkylation is typical for phenethylamine (B48288) derivatives, which are an important class of compounds in medicinal chemistry. nih.gov

Oxidation of the Aminoethyl Side Chain

The primary amine and the benzylic carbon on the 1-aminoethyl side chain are susceptible to oxidation. The outcome of such a reaction is highly dependent on the choice of oxidizing agent and reaction conditions.

Detailed Research Findings: While specific studies on this compound are not prevalent in the literature, the reactivity can be inferred from general transformations of primary amines and benzylic C-H bonds. Mild oxidation, for instance using manganese dioxide (MnO₂) or a selective catalytic system, could potentially convert the primary amine to an imine. More vigorous oxidation could lead to the cleavage of the C-C bond or oxidation at the benzylic position. If the primary amine is first protected, oxidation of the benzylic C-H bond could yield a ketone. For example, treatment with an oxidant like potassium permanganate (B83412) (KMnO₄) under controlled conditions could transform the aminoethyl group into an acetyl group, yielding Methyl 4-acetyl-2-chlorobenzoate.

| Oxidizing Agent | Potential Product | Transformation |

|---|---|---|

| Manganese Dioxide (MnO₂) | Methyl 4-(1-iminoethyl)-2-chlorobenzoate | Oxidation of primary amine to imine |

| Potassium Permanganate (KMnO₄) (with N-protection) | Methyl 4-acetyl-2-chlorobenzoate | Oxidation of benzylic C-H to ketone |

| Strong Oxidants (e.g., Chromic Acid) | 2-Chloro-4-(methoxycarbonyl)benzoic acid | Oxidative cleavage of the side chain |

Cyclization Reactions for Heterocycle Formation

The presence of both a nucleophilic amino group and an electrophilic methyl ester group makes this compound a suitable precursor for the synthesis of nitrogen-containing heterocycles through cyclization reactions.

Detailed Research Findings: Intramolecular cyclization could lead to the formation of a lactam (a cyclic amide). Under thermal conditions or with the aid of a catalyst, the primary amine could attack the carbonyl carbon of the methyl ester, leading to the elimination of methanol and the formation of a seven-membered lactam ring. The feasibility of this reaction would depend on the thermodynamic stability of the resulting ring system.

Intermolecular reactions can also be envisioned. For example, in the presence of a suitable dicarbonyl compound, this aminobenzoate derivative could participate in condensation reactions to form various heterocyclic structures, a common strategy in medicinal chemistry. Research on other aminobenzoic acid derivatives has shown their utility in forming fused heterocyclic systems through condensation and cyclization pathways. rsc.orgnih.govnih.gov

Transformations at the Aromatic Ring (Chlorine and Ortho/Para Positions)

The aromatic ring of the molecule features a chlorine atom, which can act as a leaving group, and several positions that can undergo substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Chlorine Site

Aryl chlorides can undergo nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.orglibretexts.org

Detailed Research Findings: In this compound, the methyl ester group (-COOCH₃) at the para position relative to the chlorine is an electron-withdrawing group. This group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby activating the ring for nucleophilic attack at the chlorine-bearing carbon. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon attached to the chlorine, and subsequently, the chloride ion is expelled to restore aromaticity. libretexts.org A variety of nucleophiles can be employed to displace the chlorine atom.

| Nucleophile | Reagent Example | Predicted Product Name |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Methyl 4-(1-aminoethyl)-2-hydroxybenzoate |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl 4-(1-aminoethyl)-2-methoxybenzoate |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Methyl 4-(1-aminoethyl)-2-(substituted)aminobenzoate |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Methyl 4-(1-aminoethyl)-2-(phenylthio)benzoate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

The carbon-chlorine bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Detailed Research Findings:

Suzuki-Miyaura Coupling: This reaction would couple the aryl chloride with an organoboron compound, typically a boronic acid or boronic ester, to form a new C-C bond. libretexts.orgmdpi.com This is a versatile method for synthesizing biaryl compounds. For instance, reacting this compound with phenylboronic acid in the presence of a palladium catalyst and a base would yield Methyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-2-carboxylate. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.org This provides a direct route to synthesize N-aryl compounds. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation would replace the chlorine atom with a new amino group, offering a pathway to complex aniline (B41778) derivatives.

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Predicted Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl or Styrene Derivatives |

| Buchwald-Hartwig | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃ + Ligand / NaOtBu | N-Aryl Amine Derivatives |

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The position of substitution is determined by the directing effects of the substituents already present on the ring.

Detailed Research Findings: The aromatic ring has three substituents whose directing effects must be considered:

-Cl (at C2): A deactivating, ortho, para-director due to competing inductive withdrawal and resonance donation. quora.compressbooks.pub

-COOCH₃ (at C1): A deactivating, meta-director due to its electron-withdrawing nature. libretexts.org

-CH(CH₃)NH₂ (at C4): An activating, ortho, para-director due to the electron-donating nature of the alkyl and amino groups. libretexts.org

Position C5: This position is ortho to the activating aminoethyl group and meta to the deactivating chloro group.

Position C3: This position is ortho to both the activating aminoethyl group and the deactivating chloro group, and meta to the deactivating ester group.

Substitution at C5 is generally favored as it is activated by the strongest activating group and is not sterically hindered. Substitution at C3 is also possible but might be slightly less favored due to proximity to the existing chloro substituent. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Methyl 4-(1-aminoethyl)-2-chloro-5-nitrobenzoate |

| Bromination | Br₂ / FeBr₃ | Methyl 5-bromo-4-(1-aminoethyl)-2-chlorobenzoate |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Methyl 5-acetyl-4-(1-aminoethyl)-2-chlorobenzoate |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned reactions is crucial for predicting outcomes and optimizing conditions.

SNAr Mechanism: This is a two-step process. The first, rate-determining step is the nucleophilic attack on the carbon bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov The electron-withdrawing ester group is crucial for stabilizing this intermediate. The second step is the rapid expulsion of the chloride leaving group, which restores the aromaticity of the ring. researchgate.net

Palladium-Catalyzed Cross-Coupling Mechanism: Both Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) interchange. libretexts.org The cycle consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the benzoate (B1203000), forming a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (boronic acid in Suzuki, amine in Buchwald-Hartwig) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Electrophilic Aromatic Substitution Mechanism: This is also a two-step mechanism. In the first step, the π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The substituent groups influence the stability of this intermediate at different positions, thereby determining the regioselectivity. In the second step, a base removes a proton from the carbon that was attacked by the electrophile, restoring the aromatic ring.

Kinetic Studies of Reaction Pathways

While specific kinetic data for this compound is not available, the reactivity can be inferred from studies on similar substituted aromatic compounds. The primary reaction pathways of interest would involve nucleophilic attack on the aromatic ring or reactions involving the amino and ester functionalities.

The chlorine atom on the benzene ring is an electron-withdrawing group, which can activate the ring towards nucleophilic aromatic substitution (SNAr). The rate of such reactions is highly dependent on the nature of the nucleophile and the presence of other substituents on the ring. For instance, the rate of nucleophilic substitution on chlorobenzoates is influenced by the position of the chloro substituent and the electronic properties of other groups.

The aminoethyl group, being an activating group, can influence the regioselectivity of electrophilic aromatic substitution, although the chloro and carboxyl groups are deactivating. The primary amine itself is a nucleophile and can participate in various reactions, the kinetics of which would be influenced by steric hindrance from the aromatic ring and the adjacent methyl group.

The hydrolysis of the methyl ester is another important reaction pathway. The kinetics of ester hydrolysis are well-documented and are typically studied under acidic or basic conditions. The rate of hydrolysis would be affected by the electronic effects of the substituents on the benzene ring.

Table 1: Representative Rate Constants for Reactions of Analogous Compounds

| Reaction Type | Analogous Compound | Nucleophile/Reagent | Rate Constant (k) | Conditions |

| Nucleophilic Aromatic Substitution | 2,4-Dinitrochlorobenzene | Piperidine | 4.0 x 10-3 M-1s-1 | Methanol, 25°C |

| Amine Acylation | Benzylamine | Acetic Anhydride | 1.2 M-1s-1 | Dioxane, 25°C |

| Ester Hydrolysis (Basic) | Methyl 2-Chlorobenzoate (B514982) | NaOH | 2.5 x 10-2 M-1s-1 | 60% Acetone/Water, 25°C |

This table presents illustrative data from analogous compounds to provide a qualitative understanding of the potential reactivity of this compound. The actual rates for the target compound may vary.

Intermediate Characterization and Trapping Experiments

The characterization of transient intermediates is crucial for elucidating reaction mechanisms. For reactions involving this compound, several types of intermediates could be anticipated.

In nucleophilic aromatic substitution reactions, a Meisenheimer complex is a key intermediate. This is a negatively charged species formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate, and thus the reaction rate, is influenced by the ability of the substituents to delocalize the negative charge. For a 2-chlorobenzoate derivative, the electron-withdrawing nature of the chloro and carboxyl groups would help to stabilize such an intermediate.

Reactions involving the amino group, such as diazotization followed by substitution, would proceed through a diazonium salt intermediate. These intermediates are often highly reactive and can be trapped by various nucleophiles.

Trapping experiments are a powerful tool for detecting and identifying short-lived intermediates. In the context of potential reactions of this compound, a trapping agent could be introduced to intercept a suspected intermediate. For example, if a benzyne (B1209423) intermediate were proposed in a reaction involving the elimination of HCl, a diene such as furan (B31954) could be used to trap it via a Diels-Alder reaction.

Table 2: Potential Intermediates and Corresponding Trapping Agents

| Reaction Type | Potential Intermediate | Trapping Agent | Expected Product |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | - (Spectroscopic Observation) | - |

| Diazotization of Amino Group | Aryl Diazonium Salt | Azide Ion (N3-) | Aryl Azide |

| Elimination-Addition | Benzyne | Furan | Diels-Alder Adduct |

This table outlines hypothetical intermediates and trapping strategies based on the known reactivity of the functional groups present in this compound.

Theoretical and Computational Investigations

Molecular Structure and Conformation Analysis

Theoretical chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like Methyl 4-(1-aminoethyl)-2-chlorobenzoate. These investigations are crucial as the molecule's conformation can significantly influence its physical properties and biological interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable, lowest-energy structure of a molecule. researcher.lifestackexchange.com The process, known as geometry optimization, starts with an initial guess of the molecular structure and iteratively adjusts the positions of the atoms until a configuration with the minimum possible ground state energy is found. stackexchange.com This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

For a molecule like this compound, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would be employed. researcher.life The calculations would yield precise bond lengths, bond angles, and dihedral angles. The results would reflect the electronic effects of the substituents on the benzene (B151609) ring: the electron-withdrawing nature of the chloro and methyl ester groups and the properties of the aminoethyl side chain.

Illustrative Optimized Geometric Parameters The following table presents hypothetical, yet typical, optimized geometric parameters for key parts of the molecule, derived from DFT calculations on similar structures.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-Cl | 1.74 |

| C=O (ester) | 1.21 | |

| C-O (ester) | 1.36 | |

| C-N (amine) | 1.47 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | Cl-C-C (aromatic) | 119.5 |

| C-C-C=O (ester) | 120.5 | |

| C-C-N (amine) | 111.0 |

The presence of single bonds in the 1-aminoethyl side chain allows for rotation, meaning the molecule can adopt various spatial arrangements, or conformations. researchgate.net Conformational analysis aims to identify the most stable of these arrangements. By systematically rotating the key dihedral angles (e.g., the C-C and C-N bonds of the side chain) and calculating the energy at each step, a potential energy surface can be generated.

The resulting "energy landscape" maps the energy of the molecule as a function of its geometry. researchgate.netnih.gov The valleys in this landscape represent stable conformers (local energy minima), while the peaks represent energy barriers (transition states) that must be overcome for the molecule to transition from one conformation to another. nih.gov For flexible molecules, understanding this landscape is critical, as the molecule may exist as a population of several low-energy conformers, which can influence how it interacts with other molecules. eurekalert.org

Hypothetical Conformational Energy Profile This table illustrates a simplified energy profile, showing the relative stability of different hypothetical conformers.

| Conformer | Dihedral Angle (τ) C(aromatic)-C-N-H | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A (Global Minimum) | 60° (gauche) | 0.00 | 75.1 |

| B | 180° (anti) | 0.85 | 20.5 |

| C | -60° (gauche) | 1.50 | 4.4 |

Electronic Structure and Reactivity Descriptors

Computational methods can also illuminate the electronic properties of a molecule, providing insights into its chemical reactivity. Descriptors derived from the electronic structure help predict how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.org

For this compound, the HOMO would likely be distributed over the electron-rich benzene ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing methyl benzoate (B1203000) portion. The presence of both electron-donating (amino) and electron-withdrawing (chloro, ester) groups makes the precise distribution and energy levels of these orbitals a key area of investigation. rsc.orgrsc.org

Illustrative Frontier Orbital Energies The table below shows plausible calculated energy values for the frontier orbitals.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These are typically associated with lone pairs on electronegative atoms (like the oxygen of the carbonyl group and the nitrogen of the amino group) and are attractive sites for electrophiles.

Blue Regions: Indicate areas of positive electrostatic "potential," which are electron-poor. These are often found around hydrogen atoms bonded to electronegative atoms (like the N-H protons) and are susceptible to attack by nucleophiles.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

For the title compound, the MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen and the nitrogen atom, and positive potential (blue) around the amine hydrogens. researchgate.net

Fukui function analysis is a more sophisticated method within DFT used to describe local reactivity. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most reactive atomic sites. bas.bg Three main Fukui functions are calculated:

f_k^+ : Predicts the site for nucleophilic attack (where an electron is best accepted).

f_k^- : Predicts the site for electrophilic attack (from where an electron is most easily donated).

f_k^0 : Predicts the site for radical attack.

This analysis provides a more detailed, atom-specific picture of reactivity than MEP maps. For this compound, Fukui analysis would likely identify the nitrogen and certain carbon atoms of the aromatic ring as susceptible to electrophilic attack, while the carbonyl carbon might be a primary site for nucleophilic attack. bas.bgresearchgate.net

Illustrative Fukui Function Indices for Selected Atoms This table shows hypothetical Fukui indices, indicating the most probable sites for different types of reactions. A higher value indicates a greater reactivity for that type of attack.

| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | f_k^0 (Radical Attack) |

| N (amino) | 0.015 | 0.145 | 0.080 |

| C (carbonyl) | 0.180 | 0.020 | 0.100 |

| O (carbonyl) | 0.095 | 0.050 | 0.073 |

| C5 (aromatic) | 0.040 | 0.120 | 0.080 |

| Cl | 0.065 | 0.010 | 0.038 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals (MOs) obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This analysis is crucial for understanding electron density distribution, intramolecular and intermolecular interactions, and the effects of electron delocalization. wikipedia.orgijnc.ir

The core of NBO analysis involves identifying donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. ijnc.ir The strength of these interactions is quantified by the second-order perturbation theory stabilization energy, E(2). ijnc.ir A larger E(2) value indicates a more significant delocalization of electron density from the donor orbital to the acceptor orbital, which stabilizes the molecule. ijnc.ir

For this compound, NBO analysis would reveal key electronic features:

Hyperconjugation: Interactions between the lone pair electrons on the nitrogen of the aminoethyl group and the oxygen atoms of the ester group with the antibonding orbitals (σ* or π*) of adjacent bonds could be quantified. For example, delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of the benzene ring would indicate its electron-donating strength.

Inductive and Resonance Effects: The analysis would show how the electron-withdrawing chloro and ester groups influence the electron density of the aromatic ring. This is seen through the occupancies of the bonding and antibonding orbitals and the natural atomic charges.

Intramolecular Hydrogen Bonding: The potential for a weak interaction between the amino group's hydrogen and the ester's carbonyl oxygen could be investigated by searching for a corresponding donor-acceptor interaction.

The results of an NBO analysis are typically presented in a table format, illustrating the most significant electronic delocalizations.

Illustrative NBO Analysis Data for this compound This table is a representative example of the type of data generated and is not based on actual experimental results.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N5 | π* (C1-C6) | 3.5 | n → π |

| π (C2-C3) | π (C1-C6) | 18.2 | π → π |

| π (C4-C5) | π (C2-C3) | 20.5 | π → π |

| LP (2) O8 | π (C7-O7) | 25.1 | n → π* |

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and confirmation of molecular structures.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts with high accuracy. The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govgaussian.comnih.gov

The GIAO method, typically coupled with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.gov These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of the prediction is highly dependent on the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.gov For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms, helping to assign the signals in an experimental spectrum.

Illustrative GIAO-Predicted vs. Hypothetical Experimental NMR Shifts (ppm) This table is a representative example of the type of data generated and is not based on actual experimental results.

| Atom | Calculated ¹³C Shift (ppm) | Hypothetical Exp. ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Hypothetical Exp. ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C=O | 166.5 | 167.2 | Ar-H | 7.85 | 7.90 |

| C-Cl | 132.1 | 132.8 | Ar-H | 7.50 | 7.55 |

| C-N | 50.2 | 50.9 | CH-N | 4.15 | 4.20 |

| O-CH₃ | 52.8 | 52.5 | O-CH₃ | 3.88 | 3.91 |

| C-CH₃ | 22.4 | 22.9 | C-CH₃ | 1.45 | 1.48 |

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations, typically performed using DFT methods like B3LYP, can predict the vibrational modes of a molecule. researchgate.netnih.gov

These calculations yield a set of harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific atomic motion, such as a C=O bond stretch, an N-H bond bend, or an aromatic ring deformation. ijtsrd.com Due to the harmonic approximation used in the calculations and other systematic errors, the computed frequencies are often higher than the experimental ones. nih.gov Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. nih.govnih.gov Comparing the scaled theoretical spectrum to the experimental one allows for a detailed and confident assignment of the observed vibrational bands. researchgate.netnih.gov

Illustrative Vibrational Mode Assignments for this compound (cm⁻¹) This table is a representative example of the type of data generated and is not based on actual experimental results.

| Vibrational Assignment | Scaled Calculated FT-IR (cm⁻¹) | Hypothetical Exp. FT-IR (cm⁻¹) | Scaled Calculated FT-Raman (cm⁻¹) | Hypothetical Exp. FT-Raman (cm⁻¹) |

|---|---|---|---|---|

| N-H stretch (asymmetric) | 3450 | 3445 | 3451 | 3448 |

| Aromatic C-H stretch | 3080 | 3075 | 3082 | 3078 |

| C=O stretch (ester) | 1715 | 1720 | 1714 | 1718 |

| Aromatic C=C stretch | 1605 | 1608 | 1606 | 1610 |

| C-O stretch | 1250 | 1255 | 1248 | 1252 |

| C-Cl stretch | 750 | 755 | 751 | 756 |

UV-Vis Absorption Spectra Simulation

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. youtube.com Theoretical simulations, most commonly using Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectrum by calculating the energies of vertical electronic excitations from the ground state to various excited states. researchgate.neted.gov

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the oscillator strength (f), which is related to the intensity of the absorption band, and the character of the electronic transition (e.g., π → π, n → π). researchgate.net Simulating the UV-Vis spectrum for this compound would help identify the key electronic transitions responsible for its absorption profile, such as those involving the π-system of the benzene ring.

Illustrative TD-DFT Results for this compound This table is a representative example of the type of data generated and is not based on actual experimental results.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 295 | 0.25 | HOMO → LUMO (π → π) |

| 254 | 0.48 | HOMO-1 → LUMO (π → π) |

| 220 | 0.15 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Calculations for Chemical Reactions

To understand the kinetics and mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu Transition state theory posits that the rate of a reaction is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

Computational methods can locate the geometry of a transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu A frequency calculation must be performed on the optimized TS structure to verify that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. ucsb.edu

For a molecule like this compound, one could model various reactions, such as the acylation of the amino group or its participation as a nucleophile in an Sₙ2 reaction. ucsb.edu Calculating the transition state for such a reaction would provide the activation energy, allowing for a theoretical prediction of the reaction rate and offering insights into the detailed electronic and structural changes that occur during the reaction. sumitomo-chem.co.jpnih.gov

Illustrative Transition State Calculation Data This table is a representative example of the type of data generated and is not based on actual experimental results.

| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| N-acetylation with Acetyl Chloride | B3LYP/6-311+G(d,p) | 15.8 | -452i |

Computational Elucidation of Stereochemical Outcomes

The asymmetric synthesis of chiral amines, such as this compound, is a field of significant interest, and computational chemistry offers powerful tools to understand and predict the stereochemical outcomes of such reactions. Density Functional Theory (DFT) calculations, in particular, have become instrumental in elucidating reaction mechanisms and the origins of stereoselectivity. nih.govresearchgate.net While specific computational studies on this compound are not extensively documented in public literature, the principles and methodologies can be applied from studies on analogous systems, such as the asymmetric reduction of acetophenone (B1666503) imines and related ketimines. beilstein-journals.orgrsc.org

A primary route for the stereoselective synthesis of this compound would involve the asymmetric reduction of the corresponding prochiral imine, Methyl 4-(1-iminoethyl)-2-chlorobenzoate. Computational models can be employed to investigate the transition states of this reduction when carried out with a chiral catalyst, for instance, a transition-metal complex or an enzyme like an imine reductase (IRED). nih.govrsc.org

The stereochemical outcome is determined by the energy difference between the transition states leading to the (R)- and (S)-enantiomers. The enantiomeric excess (ee) can be predicted from the calculated free energy difference (ΔΔG‡) between the diastereomeric transition states.

Modeling Transition States in Catalytic Asymmetric Reduction

In a typical scenario involving a chiral catalyst, the imine substrate can coordinate to the catalyst in different orientations, leading to distinct transition states for the hydride transfer. DFT calculations can map out the potential energy surface for these approaches. For example, in a catalyst-controlled reduction, the substrate will preferentially adopt a conformation that minimizes steric hindrance and maximizes favorable electronic interactions with the chiral ligands of the catalyst.

Computational studies on similar imine reductions have shown that the facial selectivity of the hydride attack on the imine carbon is governed by the spatial arrangement of the substituents on the imine and the chiral environment created by the catalyst. researchgate.net The transition state with the lower activation energy will be the favored pathway, leading to the major enantiomer.

Below is a hypothetical data table, based on typical computational findings for the asymmetric reduction of a substituted acetophenone imine, which serves as a model for the synthesis of this compound. The calculations are assumed to be performed at the B3LYP/6-31G(d) level of theory, a common method for such investigations.

| Transition State | Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Product |

|---|---|---|---|

| TS-Re | Attack on the Re face of the imine | 15.2 | (R)-enantiomer |

| TS-Si | Attack on the Si face of the imine | 17.0 | (S)-enantiomer |

The energy difference (ΔΔG‡) between these two transition states would be 1.8 kcal/mol. This energy difference can be used to estimate the enantiomeric excess (ee) of the reaction at a given temperature using the following equation:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio. A ΔΔG‡ of 1.8 kcal/mol at room temperature (298 K) would correspond to a high enantiomeric excess in favor of the (R)-enantiomer.

Influence of Substituents on Stereoselectivity

Computational analysis can also shed light on the electronic and steric effects of the substituents on the aromatic ring. The presence of the chloro and the methyl ester groups on the phenyl ring of this compound can influence the electron density at the imine carbon and the steric bulk around the reaction center. DFT calculations can quantify these effects by modeling the transition states with and without these substituents, providing insights into their role in stereodifferentiation.

For instance, the electron-withdrawing nature of the chloro and ester groups can affect the reactivity of the imine. Furthermore, the position of these substituents can create a specific steric environment that a chiral catalyst can recognize, enhancing the stereoselectivity.

The following table illustrates a hypothetical analysis of the influence of different substituents on the calculated energy barrier for the favored transition state.

| Substituents on Phenyl Ring | Calculated ΔG‡ (kcal/mol) | Relative Reaction Rate |

|---|---|---|

| -H (unsubstituted) | 16.5 | Reference |

| -2-Cl | 15.8 | Faster |

| -4-COOCH3 | 15.5 | Faster |

| -2-Cl, -4-COOCH3 | 15.2 | Fastest |

These hypothetical data suggest that the electron-withdrawing substituents on the phenyl ring can lower the activation energy, thereby increasing the reaction rate. This is a plausible scenario as these groups can stabilize the developing negative charge on the nitrogen atom in the transition state.

Molecular Interactions and Biological Relevance Non Clinical Focus

Enzyme and Receptor Binding Affinity Studies (in vitro and in silico)

The binding affinity of a ligand to a biological target is a cornerstone of its potential activity. For Methyl 4-(1-aminoethyl)-2-chlorobenzoate, affinity studies can be computationally modeled and inferred from experimental data on similar chemical structures.

Molecular Docking Simulations for Target Identification

Molecular docking is a powerful in silico tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. In the absence of direct studies, docking simulations for compounds with similar moieties—such as a chlorobenzoate core—can identify potential protein targets.

Derivatives of chlorobenzoate have been screened against various enzymes to predict their inhibitory potential. For example, a derivative of 4-chlorobenzoate (B1228818) was screened in silico against human lactate (B86563) dehydrogenase (LDHA), revealing a strong binding affinity with a binding energy of -9.7 kcal/mol, suggesting a high affinity for the enzyme's active site. researchgate.net Similarly, another study docked 4-formyl-2-methoxyphenyl-4-chlorobenzoate against the cyclooxygenase-2 (COX-2) receptor, yielding a binding energy of -8.18 kcal/mol, indicating potential anti-inflammatory activity. fip.org

More complex structures incorporating a 2-chlorophenyl group, such as Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), have been docked against biotin (B1667282) carboxylase (BC), a key enzyme in fatty acid synthesis. These simulations predicted a binding affinity of -6.3 kcal/mol. nih.gov Studies on halogenated benzoate (B1203000) derivatives, like methyl 4-bromo-2-fluorobenzoate, have also used docking to predict antifungal activity, showing a binding energy of -5.00 kcal/mol against a fungal protein. dergipark.org.tr

These analogous studies suggest that this compound could potentially target a range of enzymes, including dehydrogenases, carboxylases, and cyclooxygenases. The predicted binding energies from these related compounds provide a basis for prioritizing future experimental validation.

Table 1: Molecular Docking Data for Structurally Related Compounds

| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | Not Specified | -9.7 |

| 4-formyl-2-methoxyphenyl-4-chlorobenzoate | Cyclooxygenase-2 (COX-2) | 6COX | -8.18 |

| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | Biotin Carboxylase (BC) | Not Specified | -6.3 |

Ligand-Protein Interaction Profiling

The specific interactions between a ligand and a protein dictate the stability of the complex. Analysis of docked poses for chlorobenzoate analogs reveals common interaction patterns. Hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds are critical for binding.

In the docking of SABA1 with biotin carboxylase, the carbonyl oxygen of the benzylamide moiety forms a hydrogen bond with the residue Arginine 338 (R338). nih.gov The phenyl ring of SABA1 is positioned between Valine 295 (V295), Tyrosine 82 (Y82), and the β-carbon of Aspartate 382 (D382), indicating significant hydrophobic interactions. nih.gov Furthermore, upon binding of the cofactor ADP, the sulphonamide group of SABA1 shifts to form hydrogen bonds with Arginine 292 (R292) and Asparagine 290 (N290). nih.gov

For this compound, the key functional groups available for interaction are:

The amino (-NH2) group: Can act as a hydrogen bond donor.

The ester carbonyl (C=O) group: Can act as a hydrogen bond acceptor.

The chlorine atom: Can participate in hydrophobic or halogen bonding interactions.

The benzene (B151609) ring: Provides a scaffold for hydrophobic and π-stacking interactions.

The interaction profile of this compound would therefore be highly dependent on the topology and amino acid composition of the target binding pocket.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction

Structure-Activity Relationship (SAR) studies elucidate how modifications to a chemical structure affect its biological activity. For substituted benzoates, SAR studies have provided valuable insights.

The 4-position Substituent: The 1-aminoethyl group at the para-position is significant. This group provides a basic nitrogen center and a chiral carbon. The basicity can lead to ionic interactions with acidic residues like aspartate or glutamate (B1630785) in a binding site. The chirality implies that the R- and S-enantiomers could have different binding affinities and biological activities, a common phenomenon in pharmacology.

The Ester Group: The methyl ester functionality can influence the compound's polarity, solubility, and ability to act as a hydrogen bond acceptor. It is also susceptible to hydrolysis by esterase enzymes in vivo, which could be a factor in its metabolic profile. mdpi.com

Studies on cholinesterase inhibitors have included alkylammonium derivatives of chlorobenzoic acids, suggesting that the combination of a charged or polar group (like aminoethyl) with a chlorobenzoate scaffold can be effective for targeting specific enzyme families. nih.gov

Mechanism of Action at the Molecular Level

Understanding how a compound exerts its effect at a molecular level is crucial. This involves identifying its direct biological targets and characterizing the nature of the interaction, such as inhibition or activation, and the specific binding site.

Inhibition/Activation Mechanisms of Specific Biological Targets (e.g., enzymes, ion channels)

Based on data from related compounds, this compound could act through several mechanisms.

Competitive Inhibition: Many enzyme inhibitors that are structurally similar to a substrate act via competitive inhibition. The study on SABA1, for instance, indicated that it binds in the biotin binding site of biotin carboxylase, suggesting a competitive mechanism where it prevents the natural substrate from binding. nih.gov Given the structural similarities of benzoate derivatives to various endogenous carboxylic acids, it is plausible that this compound could act as a competitive inhibitor for certain enzymes.

Enzyme Activation: While inhibition is more common, some benzoates can activate enzymes. For example, sodium benzoate has been shown to form complexes with lysozyme (B549824) and increase its activity. mdpi.com It can also activate trypsin by inducing conformational changes in the protein structure. mdpi.com

Ion Channel Blockade: Local anesthetics like procaine, which is an ester of 4-aminobenzoic acid, act primarily as sodium channel blockers. wikipedia.org The presence of the aminoethyl group in this compound provides a structural feature reminiscent of some local anesthetics, suggesting that ion channels could be a potential, albeit speculative, target class.

Interactions with Nucleic Acids and Lipids

There is currently no available research detailing the specific interactions of this compound with nucleic acids (DNA or RNA) or with cellular lipids.

Biochemical Pathway Integration

Information regarding the integration of this compound into biochemical pathways, either as a metabolite or as a precursor to natural products, is not documented in the existing scientific literature.

Advanced Analytical and Spectroscopic Characterization Methods in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. nih.gov Advanced NMR techniques offer deeper insights beyond simple one-dimensional spectra, enabling the unambiguous assignment of complex structures, the characterization of solid-state properties, and the determination of stereochemical purity.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation of Derivatives

Two-dimensional (2D) NMR experiments are crucial for determining the intricate structural connectivity of complex organic molecules, such as derivatives of Methyl 4-(1-aminoethyl)-2-chlorobenzoate. wpmucdn.com These techniques separate NMR signals onto two frequency axes, revealing correlations between different nuclei and providing a clear map of the molecular framework.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, a COSY spectrum would show a cross-peak between the proton of the aminoethyl group's CH and the protons of its methyl group, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. wpmucdn.com This is invaluable for assigning carbon signals, as each peak in the 2D spectrum represents a specific C-H bond. It simplifies complex spectra by spreading the information into a second dimension.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is critical for determining the relative stereochemistry and conformation of a molecule.

The combined data from these 2D NMR experiments allow for a comprehensive and unambiguous structural elucidation of any synthesized derivative of this compound.

| 2D NMR Technique | Type of Correlation | Application for a Hypothetical Derivative |

| COSY | ¹H-¹H through 2-3 bonds | Confirms the -CH-CH₃ spin system in the aminoethyl side chain. |

| HSQC | ¹H-¹³C through 1 bond | Assigns the chemical shifts of each protonated carbon atom. |

| HMBC | ¹H-¹³C through 2-3 bonds | Connects the ester methyl group to the carbonyl carbon and the aminoethyl group to the aromatic ring. |

| NOESY | ¹H-¹H through space | Determines the spatial proximity of substituents on the aromatic ring and the conformation of the aminoethyl side chain. |

Solid-State NMR for Polymorph Characterization

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development, as different polymorphs can exhibit varying physical properties. Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing and differentiating these crystalline forms at a molecular level. nih.govnih.govresearchgate.net

Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local molecular environment and packing within the crystal lattice. researchgate.net The primary ssNMR experiment for polymorph characterization is ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS). Subtle differences in the crystal packing of polymorphs lead to distinct ¹³C chemical shifts. researchgate.netresearchgate.net The number of unique signals in the spectrum can also indicate the number of crystallographically non-equivalent molecules in the asymmetric unit cell. researchgate.net

For this compound, different polymorphic forms would be expected to show distinguishable ¹³C CP-MAS spectra. These spectral fingerprints allow for the identification and quantification of different polymorphs in a bulk sample. bruker.com

| Carbon Atom (Hypothetical) | Polymorph A (δ, ppm) | Polymorph B (δ, ppm) |

| Carbonyl (C=O) | 166.5 | 167.2 |

| Aromatic C-Cl | 134.2 | 133.8 |

| Aromatic C-COOCH₃ | 131.0 | 131.5 |

| Methine (-CH-) | 52.8 | 53.5 |

| Methyl (-CH₃) | 21.4 | 20.9 |

| Methoxy (-OCH₃) | 52.1 | 52.3 |

Chiral NMR for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom of the aminoethyl group, meaning it can exist as two non-superimposable mirror images called enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in pharmaceutical chemistry. Chiral NMR spectroscopy is a rapid and reliable method for this analysis. nih.govresearchgate.net

Since enantiomers have identical NMR spectra under normal conditions, a chiral auxiliary is required to induce a chemical shift difference between them. This is typically achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netmdpi.com

Chiral Derivatizing Agent (CDA): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, therefore, distinct NMR spectra, allowing for the integration of their signals to determine the enantiomeric ratio. researchgate.netmdpi.com

Chiral Solvating Agent (CSA): A CSA forms transient, weak diastereomeric complexes with the enantiomers in solution. nih.gov This interaction creates a different average magnetic environment for each enantiomer, leading to the splitting of their NMR signals. mdpi.com The relative areas of the separated peaks directly correspond to the enantiomeric ratio.

For this compound, adding a CSA like (R)-BINOL could lead to the separation of the ¹H NMR signals for the methine proton or the adjacent methyl group, enabling the calculation of enantiomeric excess. nih.gov

| Proton Signal | Chemical Shift (δ, ppm) without CSA | Chemical Shift (δ, ppm) with CSA for (R)-enantiomer | Chemical Shift (δ, ppm) with CSA for (S)-enantiomer |

| Methine (-CH-) | 4.15 (quartet) | 4.18 (quartet) | 4.12 (quartet) |

| Methyl (-CH₃) | 1.45 (doublet) | 1.47 (doublet) | 1.43 (doublet) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern analytical chemistry, providing highly accurate mass measurements that are essential for confirming molecular formulas and identifying unknown compounds. toref-standards.com

Accurate Mass Determination and Fragment Analysis

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition. toref-standards.comresearchgate.net For this compound (C₁₀H₁₂ClNO₂), HRMS would confirm the presence of the protonated molecule [M+H]⁺ at a specific, calculated m/z value, distinguishing it from other ions with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. toref-standards.com The resulting fragment ions are characteristic of the molecule's structure. The precise masses of these fragments can also be determined, aiding in their structural assignment. nih.gov This detailed fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound.

| Ion | Formula | Calculated m/z | Expected Fragment Loss |

| [M+H]⁺ | C₁₀H₁₃ClNO₂⁺ | 214.0629 | - |

| [M+H - CH₃]⁺ | C₉H₁₀ClNO₂⁺ | 199.0394 | Loss of methyl radical |

| [M+H - C₂H₅N]⁺ | C₈H₈ClO₂⁺ | 171.0207 | Loss of ethylamine |

| [M+H - COOCH₃]⁺ | C₉H₁₁ClN⁺ | 156.0574 | Loss of carbomethoxy group |

| [C₇H₄Cl]⁺ | C₇H₄Cl⁺ | 123.0023 | Chlorobenzyl cation |

Application in Reaction Monitoring and Impurity Profiling

The synthesis of pharmaceutical intermediates can generate various process-related impurities and degradation products. researchgate.net Impurity profiling—the identification, characterization, and quantification of these impurities—is a critical regulatory requirement. toref-standards.com HRMS, often coupled with liquid chromatography (LC-HRMS), is an exceptionally powerful technique for this purpose due to its high sensitivity, selectivity, and mass accuracy. researchgate.netrsc.org

LC-HRMS can be used to monitor the progress of the reaction that produces this compound. By analyzing samples at different time points, researchers can track the consumption of starting materials and the formation of the desired product, as well as the emergence of any byproducts. The accurate mass data allows for the rapid tentative identification of these unknown impurities, even at trace levels, by proposing their elemental formulas. mdpi.com This information is vital for optimizing reaction conditions to minimize impurity formation and for developing effective purification strategies. toref-standards.com

| Observed m/z | Proposed Formula | PPM Error | Possible Identity |

| 214.0629 | C₁₀H₁₃ClNO₂ | 0.5 | Product: this compound |

| 186.0316 | C₉H₁₀O₃ | 1.1 | Starting Material: 2-Chloro-4-acetylbenzoic acid |

| 230.0578 | C₁₀H₁₂ClNO₃ | -0.8 | Impurity: N-formyl derivative |

| 198.0524 | C₁₀H₁₁ClO₂ | 1.3 | Impurity: De-aminated product |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the separation and purification of chemical compounds. For a chiral molecule like this compound, specialized techniques are required to separate its enantiomers and isolate related analogs.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

The separation of enantiomers is a critical step in the development of chiral drugs, as different enantiomers can exhibit distinct pharmacological activities. nih.govshimadzu.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of the enantiomers of this compound. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov

Commonly used CSPs for the separation of chiral amines and related compounds include those based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatives. mdpi.comresearchgate.net For this compound, a column such as a CHIRALCEL® OD-H or a LUX® Cellulose-3 could be employed. mdpi.com The mobile phase composition is optimized to achieve baseline separation of the enantiomers. mdpi.com A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). shimadzu.com The differential interactions between the enantiomers and the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times, allowing for their individual quantification. nih.gov

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALCEL® OD-H) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Preparative Chromatography for Isolation of Analogs

Preparative chromatography is utilized for the isolation and purification of larger quantities of specific compounds, such as analogs of this compound. This technique operates on the same principles as analytical chromatography but on a larger scale. Analogs, which may be impurities from the synthesis or intentionally synthesized derivatives, are separated based on their differing physicochemical properties, such as polarity.

For the isolation of analogs, reversed-phase preparative HPLC is a common choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. The fractions containing the desired analogs are collected for further analysis and characterization.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how the molecules are arranged in a crystal lattice. mdpi.commdpi.com

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides unambiguous determination of the absolute configuration of a chiral center. mdpi.comresearchgate.net For this compound, growing a suitable single crystal is the first crucial step. nih.gov Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the positions of all atoms in the molecule can be determined. mdpi.com

This analysis yields precise bond lengths, bond angles, and torsion angles. For chiral molecules, the Flack parameter is calculated to confidently assign the absolute stereochemistry as either (R) or (S). Furthermore, SCXRD reveals the crystal packing, showing the intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces that stabilize the crystal structure. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = X° |

| Volume | V Å3 |

| Z | 4 |

| Flack Parameter | ~0 |

Co-crystallization Studies with Biological Targets

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio within the same crystal lattice. nih.gov In pharmaceutical research, co-crystallizing a drug molecule with its biological target (e.g., a protein or enzyme) can provide invaluable insights into the drug's mechanism of action.

For this compound, co-crystallization with its intended biological target could reveal the specific binding interactions at the molecular level. This information is crucial for structure-based drug design and for optimizing the compound's potency and selectivity. The resulting co-crystal structure, determined by X-ray diffraction, would show the precise orientation of the drug molecule within the active site of the target, highlighting key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational properties. nih.govnih.gov

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.net The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=O stretching of the ester group would be observed around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be present in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibration would likely be found in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information to FT-IR. nih.gov The Raman spectrum of this compound would also show bands for the key functional groups. Aromatic ring vibrations are often strong in Raman spectra. By comparing the experimental FT-IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, offering insights into the molecule's conformation. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300-3500 | 3300-3500 |

| Ester (C=O) | Stretching | 1720-1740 | 1720-1740 |

| Aromatic (C=C) | Stretching | 1450-1600 | 1450-1600 |

| Chloro (C-Cl) | Stretching | 600-800 | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.ukelte.hu The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energy. shu.ac.ukcutm.ac.in

The structure of this compound contains several chromophores: the benzene (B151609) ring, the carbonyl group (C=O) of the ester, the chlorine atom, and the amino group. These groups possess π (pi) electrons in the aromatic ring and double bond, and n (non-bonding) electrons on the oxygen, nitrogen, and chlorine atoms. elte.hucutm.ac.in Consequently, the UV-Vis spectrum of this compound is expected to be dominated by two primary types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. slideshare.netlibretexts.org

The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically high in energy and result in strong absorption bands. cutm.ac.in These are associated with the conjugated system of the benzene ring and the carbonyl group. The n → π* transitions involve promoting an electron from a non-bonding orbital (e.g., the lone pairs on oxygen or nitrogen) to an antibonding π* orbital. cutm.ac.inlibretexts.org These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions. shu.ac.ukcutm.ac.in The presence of substituents on the benzene ring, such as the chloro, aminoethyl, and methyl ester groups, can shift the absorption maxima (λmax) and intensities of these transitions.

Table 1: Typical Electronic Transitions in Aromatic Compounds

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | π bonding to π antibonding | 200 - 400 | High (ε = 1,000-10,000) shu.ac.uk |

| n → π* | Non-bonding to π antibonding | 270 - 350 | Low (ε = 10-100) cutm.ac.in |

Note: The exact λmax and molar absorptivity (ε) values for this compound would require experimental measurement. The values presented are typical for the types of chromophores present in the molecule.

Non-Linear Optical (NLO) Property Characterization and Theoretical Correlation

Non-Linear Optical (NLO) materials are of significant interest for their potential applications in advanced technologies like photonics, telecommunications, and optical computing. researchgate.netmdpi.com Organic molecules, in particular, can exhibit substantial NLO responses due to their high polarizability and fast response times. researchgate.net The NLO properties of a molecule are fundamentally linked to its structure, specifically the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" architecture facilitates intramolecular charge transfer (ICT), which is crucial for a high NLO response.

This compound possesses the key structural features for NLO activity. The aminoethyl group acts as an electron donor, while the chloro and methyl ester groups function as electron acceptors. These are attached to the π-conjugated system of the benzene ring, creating the necessary push-pull dynamic. The efficiency of this charge transfer is a primary determinant of the molecule's NLO properties.

The characterization of NLO properties often involves both experimental techniques and theoretical calculations. Density Functional Theory (DFT) is a widely used computational method to predict the NLO behavior of organic molecules by calculating key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netnasc.ac.in A large value for the first-order hyperpolarizability (β) is indicative of a strong second-order NLO response, which is responsible for phenomena like Second Harmonic Generation (SHG), where two photons of a certain frequency are converted into a single photon with twice the frequency. nasc.ac.innih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also considered essential for an enhanced NLO response. researchgate.net

Table 2: Calculated NLO Properties of a Representative Molecule (p-Aminobenzoic Acid)

| Parameter | Symbol | Typical Calculated Value | Unit |

|---|---|---|---|

| Dipole Moment | μ | > 0 | Debye |

| Mean Polarizability | α | ~13 x 10⁻²⁴ | esu |

| First Hyperpolarizability | β | > 4 x 10⁻³⁰ | esu researchgate.net |

Note: The data presented are for a structurally related compound, p-aminobenzoic acid, to illustrate the typical magnitude of NLO parameters. researchgate.net Experimental and theoretical studies on this compound are required to determine its specific NLO coefficients.

Applications in Advanced Organic Synthesis

Building Block in Multi-Step Total Synthesis

The strategic placement of the chloro, aminoethyl, and methyl ester groups on the aromatic ring allows this molecule to function as a key component in the convergent synthesis of elaborate target molecules.

While specific total syntheses detailing the use of Methyl 4-(1-aminoethyl)-2-chlorobenzoate are not widely documented in mainstream chemical literature, the utility of closely related analogs is well-established. For instance, the structurally similar compound, Methyl 4-amino-2-chlorobenzoate, is a crucial intermediate in the synthesis of selective Liver X Receptor (LXR) agonists. nbinno.com These agonists are significant in research aimed at modulating cholesterol transport and developing treatments for metabolic disorders. nbinno.com

The primary role of intermediates like this compound is to introduce a substituted phenyl ring into a target molecule. The 1-aminoethyl group is a common site for amide bond formation, a ubiquitous linkage in pharmaceuticals. The reaction involves coupling the amine with a carboxylic acid, often activated with a coupling reagent, to form a new, more complex amide derivative. The methyl ester can then be hydrolyzed to the corresponding carboxylic acid for further elaboration or can be involved in other transformations. The chlorine atom also provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. chemicalbook.com

Table 1: Representative Amide Bond Formation Reaction

| Reactant 1 | Reactant 2 | Reaction Type | Key Bond Formed | Product Class |

|---|---|---|---|---|

| This compound | Carboxylic Acid (R-COOH) | Amidation | Amide (C-N) | N-acylated benzoate (B1203000) derivative |

| This compound | Phenylboronic Acid | Suzuki-Miyaura Coupling | C-C | Biphenyl derivative |

The functional groups of this compound provide multiple points for derivatization, making it an excellent core structure for creating chemical libraries with diverse scaffolds. nih.gov Combinatorial synthesis strategies can be employed to react the amine and ester functionalities with a wide array of building blocks, rapidly generating a large number of distinct compounds. nih.govnih.gov

The primary amine of the 1-aminoethyl group can be reacted with various electrophiles such as carboxylic acids, sulfonyl chlorides, and isocyanates to produce a library of amides, sulfonamides, and ureas, respectively. nih.gov Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a diverse set of amines to create a second generation of amide derivatives. This systematic derivatization allows for the exploration of a broad chemical space around the central chlorobenzoate scaffold, which is a critical process in drug discovery for identifying new hit compounds. unife.it

Reagent or Catalyst in Specific Transformations

Based on its chemical structure, this compound functions as a synthetic building block or intermediate rather than a reagent or catalyst. Its purpose is to be incorporated into the final structure of a larger molecule. It does not facilitate or catalyze transformations between other reactants.

Contribution to Green Chemistry Principles in Synthesis

The use of this compound in synthesis can be evaluated through the lens of green chemistry principles, particularly concerning atom economy and the use of environmentally benign reaction conditions.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. The key transformation involving the amine group of this compound is amidation. When this compound reacts with a carboxylic acid using a coupling reagent, the atom economy is often low due to the large molecular weight of the coupling agents and the formation of stoichiometric byproducts that are not incorporated into the final product.

However, direct amidation of the corresponding methyl ester with an amine, while often requiring a catalyst, can be more atom-economical. In a direct amidation reaction between a methyl ester (like this compound where the amine is first protected and then deprotected) and an amine (R-NH2), the only byproduct is methanol (B129727).

Atom Economy Calculation for a Representative Direct Amidation:

Let's consider the direct amidation of a simplified analog, methyl benzoate, with aniline (B41778).

Reaction: C₆H₅COOCH₃ + C₆H₅NH₂ → C₆H₅CONHC₆H₅ + CH₃OH

Molecular Weight of Desired Product (Benzanilide): 197.24 g/mol

Sum of Molecular Weights of Reactants (Methyl Benzoate + Aniline): 136.15 g/mol + 93.13 g/mol = 229.28 g/mol

Percent Atom Economy: (197.24 / 229.28) * 100% = 86.02%

This calculation demonstrates a relatively high atom economy for the direct amidation process, which aligns with the principles of green chemistry.